9H-Fluorene-9-methanol acetate

Description

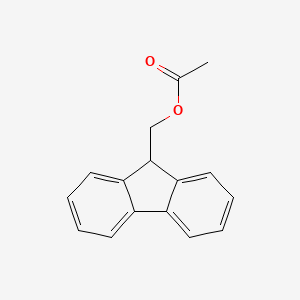

9H-Fluorene-9-methanol acetate, also known as 9-fluorenylmethyl acetate, is an ester derivative of 9H-fluorene-9-methanol (C₁₄H₁₂O). It is synthesized via acetylation of the parent alcohol using reagents such as acetic anhydride or acetyl chloride under basic conditions. For example, 9-fluorenylmethanol reacts with acetic anhydride in dichloromethane (DCM) with a base like DIPEA to yield the acetate ester . The compound has a molecular formula of C₁₆H₁₄O₂ and a molecular weight of ~238.24 g/mol, as inferred from synthetic yields and stoichiometric calculations . Its structure features a fluorene backbone substituted with a methyl acetate group at the 9-position, enhancing lipophilicity compared to the parent alcohol.

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl acetate |

InChI |

InChI=1S/C16H14O2/c1-11(17)18-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3 |

InChI Key |

PJSNQCAWMYREAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene-9-methanol acetate typically involves the following steps:

Preparation of 9H-Fluorene-9-methanol: This can be achieved by the reduction of 9-fluorenone using sodium borohydride (NaBH4) in methanol.

Acetylation: The 9H-Fluorene-9-methanol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

9H-Fluorene-9-methanol acetate undergoes various chemical reactions, including:

Reduction: Reduction of the acetate group can yield 9H-Fluorene-9-methanol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: 9-Fluorenone acetate.

Reduction: 9H-Fluorene-9-methanol.

Substitution: Various substituted fluorene derivatives.

Scientific Research Applications

9H-Fluorene-9-methanol acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Fluorene-9-methanol acetate involves its interaction with various molecular targets and pathways. The acetate group can undergo hydrolysis to release 9H-Fluorene-9-methanol, which can then participate in further chemical reactions. The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Observations:

Lipophilicity: The acetate ester exhibits higher predicted logP (3.8–4.2) than the parent alcohol (logP = 3.41) due to the hydrophobic acetyl group, making it more suitable for applications requiring non-polar solubility .

Thermal Stability: 9H-Fluorene-9-methanol has a melting point of 104–107°C and a boiling point of 363.9°C, while thermal data for the acetate remain unreported .

Synthetic Utility : The parent alcohol is widely used to prepare Fmoc (9-fluorenylmethoxycarbonyl) protecting groups for amines in peptide synthesis . In contrast, the acetate serves as a stabilized intermediate in acetylation reactions .

Reactivity and Functional Group Compatibility

- 9H-Fluorene-9-methanol: The hydroxyl group undergoes nucleophilic substitution or esterification, enabling carbamate formation (e.g., Fmoc-OSu in peptide chemistry) .

- Acetate Ester : The acetyl group is hydrolytically labile under basic or acidic conditions, allowing controlled deprotection . This contrasts with the methyl ester (C₁₅H₁₂O₂), which is more resistant to hydrolysis due to steric and electronic effects .

- 9H-Fluorene-9,9-dimethanol: The diol structure facilitates polymerization or cross-linking in material science, unlike mono-substituted derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 9H-Fluorene-9-methanol acetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves esterification of 9H-Fluorene-9-methanol with acetic anhydride under acidic or basic catalysis. Key parameters include temperature control (e.g., 60–80°C) and stoichiometric ratios to minimize side reactions. For analogs, melt copolymerization reactions (e.g., with siloxanes) have been employed, as demonstrated in poly[oxy(arylene)oxy(tetramethyldisilylene)] synthesis . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity product.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid prolonged exposure to moisture or light. Safety protocols include using gloves (nitrile) and fume hoods due to its WGK 3 hazard classification . Contaminated glassware should be rinsed with ethanol before washing to remove residual acetate groups .

Advanced Research Questions

Q. What advanced spectroscopic and crystallographic techniques are suitable for characterizing this compound and its derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves spatial configuration, as demonstrated for chloromethyl-fluorene derivatives .

- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies acetate proton shifts (δ 2.0–2.2 ppm) and fluorene backbone aromatic signals.

- DSC/TGA : Measures thermal stability (decomposition >200°C) and phase transitions, critical for applications in polymer matrices .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., heat capacity) for this compound?

- Methodological Answer : Discrepancies in heat capacity measurements (e.g., 378–390 K range) arise from impurities or calibration errors. Use high-purity samples (>99.9%) and validate via differential scanning calorimetry (DSC). Regression polynomial models (e.g., Cp = A₁ + A₂T + A₃T²) can reconcile data, with uncertainties ≤0.3% when using calibrated adiabatic calorimeters .

Q. What challenges arise in designing metal-ligand complexes using this compound derivatives?

- Methodological Answer : The acetate group’s steric bulk can hinder coordination. Strategies include:

- Ligand modification : Replace acetate with smaller groups (e.g., hydroxyl) to enhance metal binding, as seen in Ni/Pt diphosphinite complexes .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to improve solubility during complexation.

- Spectroscopic validation : Monitor reaction progress via UV-Vis (metal d-d transitions) and cyclic voltammetry (redox activity) .

Q. How does this compound function as a precursor for Fmoc-protecting reagents in peptide synthesis?

- Methodological Answer : The acetate acts as a leaving group, enabling nucleophilic substitution with amino acids. For example, Fmoc-Cl (derived from fluorenemethanol) reacts with carboxylates to form stable esters. Optimize reaction pH (8–9) using NaHCO₃ to avoid racemization. Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.